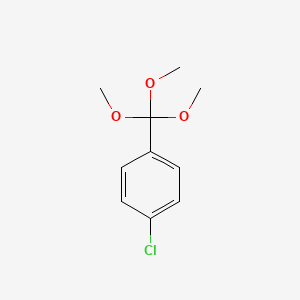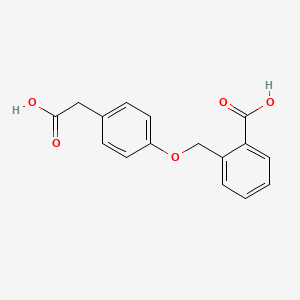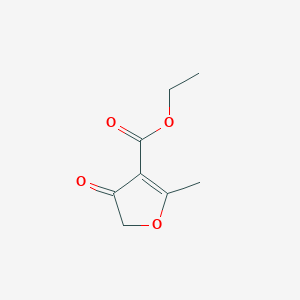
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
概要
説明
3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
作用機序
Target of Action
Pyridazine derivatives, which include 3-chloro-6-(2,4-dimethylphenyl)pyridazine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine compounds are known for their reactivity towards displacements by nucleophilic species . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Result of Action
Pyridazine and pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the properties of organoboron reagents, which are often used in the synthesis of pyridazine compounds, can be tailored for application under specific conditions . This suggests that the action of this compound may also be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-chloropyridazine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve more advanced techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
3-Chloro-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-(2,4-dimethylphenyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
- 3-Chloro-6-phenylpyridazine
- 3-Chloro-6-(4-methylphenyl)pyridazine
- 3-Chloro-6-(3,4-dimethylphenyl)pyridazine
Uniqueness
3-Chloro-6-(2,4-dimethylphenyl)pyridazine is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties to the compound. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar pyridazine derivatives.
特性
IUPAC Name |
3-chloro-6-(2,4-dimethylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXRBZVIBQNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256267 | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-74-4 | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64262-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)








